molecular formula C11H14O4 B12866864 7-Ethoxy-6-methoxy-2,3-dihydrobenzofuran-4-ol

7-Ethoxy-6-methoxy-2,3-dihydrobenzofuran-4-ol

Cat. No.: B12866864
M. Wt: 210.23 g/mol
InChI Key: VBJREDFKILTCJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethoxy-6-methoxy-2,3-dihydrobenzofuran-4-ol is a compound belonging to the benzofuran family, which is known for its diverse biological and pharmacological activities Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-6-methoxy-2,3-dihydrobenzofuran-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

7-Ethoxy-6-methoxy-2,3-dihydrobenzofuran-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Ethoxy-6-methoxy-2,3-dihydrobenzofuran-4-ol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and microbial processes . The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethoxy-6-methoxy-2,3-dihydrobenzofuran-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

7-ethoxy-6-methoxy-2,3-dihydro-1-benzofuran-4-ol

InChI

InChI=1S/C11H14O4/c1-3-14-11-9(13-2)6-8(12)7-4-5-15-10(7)11/h6,12H,3-5H2,1-2H3

InChI Key

VBJREDFKILTCJH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C2=C1OCC2)O)OC

Origin of Product

United States

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